For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Heterobifunctional Linker: N-(PEG1-OH)-N-Boc-PEG2-propargyl
This technical guide provides a comprehensive overview of the heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(PEG1-OH)-N-Boc-PEG2-propargyl. This molecule is a valuable tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-(PEG1-OH)-N-Boc-PEG2-propargyl is a precisely designed molecule that incorporates three key functional groups: a hydroxyl (-OH) group, a tert-butyloxycarbonyl (Boc) protected amine, and a propargyl group (a terminal alkyne). This trifunctional nature allows for a sequential and controlled approach to the synthesis of complex biomolecular conjugates.
The central branched structure is based on a nitrogen atom, to which two short PEG chains are attached. One chain is terminated with a hydroxyl group, and the other with a propargyl group. The nitrogen atom itself is protected by a Boc group, which can be readily removed under acidic conditions to reveal a reactive secondary amine.[1][2]
The inclusion of PEG chains enhances the hydrophilicity and biocompatibility of the linker and any resulting conjugate, which can improve pharmacokinetic properties and reduce non-specific interactions.[3][4]
Table 1: Physicochemical Properties of N-(PEG1-OH)-N-Boc-PEG2-propargyl
| Property | Value | Reference(s) |
| CAS Number | 2100306-85-0 | [1] |
| Molecular Formula | C₁₆H₂₉NO₆ | [1] |
| Molecular Weight | 331.4 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Liquid | [2] |
| Storage Conditions | -20°C | [1] |
Synthesis of N-(PEG1-OH)-N-Boc-PEG2-propargyl
A plausible synthetic route is illustrated in the diagram below. This would typically involve starting with a bifunctional amine, followed by sequential PEGylation and functional group modification, with the Boc group being introduced to protect the central amine during these steps.
Caption: A representative workflow for the synthesis of N-(PEG1-OH)-N-Boc-PEG2-propargyl.
Applications in Bioconjugation and Drug Development
The unique trifunctional structure of this linker makes it highly suitable for the construction of complex bioconjugates. Its primary applications are in the development of ADCs and PROTACs, where precise control over the architecture of the final molecule is crucial.[5][6][7]
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Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. Branched linkers like N-(PEG1-OH)-N-Boc-PEG2-propargyl can be used to attach multiple drug molecules to a single attachment point on the antibody, potentially increasing the drug-to-antibody ratio (DAR) without compromising the antibody's structure and function.[8][9][10]
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Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker is a critical component, and the flexibility and defined length of PEG-based linkers are essential for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6][7]
The general workflow for utilizing this linker in bioconjugation is depicted below.
Caption: A general workflow for the sequential conjugation of three different molecules using the linker.
Experimental Protocols
The following are representative protocols for the key reactions involving the functional groups of N-(PEG1-OH)-N-Boc-PEG2-propargyl. These are based on standard bioconjugation techniques.[11]
A. Boc Deprotection to Reveal the Amine
This protocol describes the removal of the Boc protecting group to allow for subsequent conjugation at the nitrogen atom.
Table 2: Protocol for Boc Deprotection
| Step | Procedure | Notes |
| 1. Dissolution | Dissolve the Boc-protected linker in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane). | Ensure the linker is fully dissolved. |
| 2. Acidification | Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution. | A common ratio is 1:1 (v/v) of the solvent to TFA. |
| 3. Reaction | Stir the reaction mixture at room temperature for 1-2 hours. | Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry. |
| 4. Removal of Acid | Remove the excess acid and solvent under reduced pressure. | This will yield the deprotected linker as a salt. |
| 5. Neutralization | The resulting amine salt can be used directly in some reactions or neutralized with a mild base if the free amine is required. | Use a non-nucleophilic base if the linker is to be used immediately in another reaction. |
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines the conjugation of the propargyl group with an azide-functionalized molecule.[2]
Table 3: Protocol for CuAAC (Click Chemistry)
| Step | Procedure | Notes |
| 1. Preparation | In an aqueous buffer system (e.g., PBS), combine the propargyl-functionalized linker, the azide-containing molecule, and a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate). | The reaction is typically performed in water or a mixture of water and a miscible organic solvent. |
| 2. Ligand Addition | Add a copper-stabilizing ligand, such as TBTA or BTTAA, to prevent the oxidation of Cu(I) and improve reaction efficiency. | The ligand is typically used at a similar concentration to the copper catalyst. |
| 3. Reaction | Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. | The reaction can be monitored by LC-MS to track the formation of the triazole product. |
| 4. Purification | Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and unreacted starting materials. | The purification method will depend on the nature of the conjugated molecules. |
The workflow for a typical bioconjugation experiment, for example, the creation of an Antibody-Drug Conjugate, is shown below.
Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Characterization of Conjugates
After synthesis, it is crucial to characterize the final conjugate to confirm its identity, purity, and integrity.
Table 4: Common Characterization Techniques
| Technique | Purpose | Reference(s) |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final conjugate and determine the drug-to-antibody ratio (DAR) in ADCs. | [12] |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure of the linker and its intermediates, and to verify the covalent linkages in the final conjugate. | [13][14] |
| Chromatography (e.g., HPLC, SEC) | To assess the purity of the conjugate and remove any unreacted starting materials or byproducts. | [14] |
| UV-Vis Spectroscopy | To determine the concentration of the protein and the conjugated drug, which can also be used to calculate the DAR. | - |
References
- 1. N-(PEG1-OH)-N-Boc-PEG2-propargyl, 2100306-85-0 | BroadPharm [broadpharm.com]
- 2. Boc-protected amine/Hydroxy/Propargyl PEG reagent, N-(PEG1-OH)-N-Boc-PEG2-propargyl, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(PEG1-OH)-N-Boc-PEG2-propargyl - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]
- 9. EP2913064A1 - Branched drug-linker conjugates for the coupling to biological targeting molecules - Google Patents [patents.google.com]
- 10. WO2017089895A1 - Antibody-drug conjugates comprising branched linkers and methods related thereto - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
